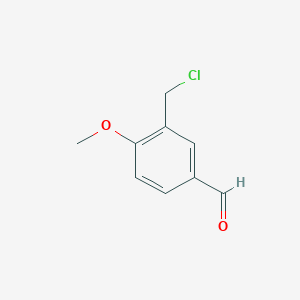

3-(Chloromethyl)-4-methoxybenzaldehyde

Description

Contextualization within Substituted Benzaldehydes

3-(Chloromethyl)-4-methoxybenzaldehyde belongs to the broad class of organic compounds known as substituted benzaldehydes. These are aromatic aldehydes characterized by a benzaldehyde (B42025) core with additional functional groups attached to the benzene (B151609) ring. google.com The nature and position of these substituents dramatically influence the molecule's physical properties and chemical reactivity.

Substituted benzaldehydes are fundamental reagents in organic chemistry, prized for their ability to participate in a wide array of chemical reactions. nih.gov They serve as key starting materials for the synthesis of diverse molecular structures, including the formation of Schiff bases through reactions with hydrazone derivatives and the creation of pyrazole (B372694) derivatives. google.com The aldehyde group itself is highly reactive, making these compounds privileged building blocks in the synthesis of highly functionalized molecules. beilstein-journals.org The presence of other substituents, such as the chloromethyl and methoxy (B1213986) groups in the target compound, provides additional sites for chemical modification, enhancing its synthetic utility.

Significance in Organic Synthesis and Medicinal Chemistry

The significance of this compound lies in its bifunctional nature. It possesses two key reactive sites: the formyl (aldehyde) group and the chloromethyl group. This dual reactivity allows for sequential or selective chemical transformations, making it a valuable intermediate in multi-step syntheses.

The chloromethyl group is a reactive handle that can be readily transformed, while the aldehyde group can undergo a host of classic transformations. google.com Due to the activity of the chloromethyl group, chloromethyl-substituted aromatic aldehydes are widely utilized as starting materials or intermediates in the synthesis of various chemical compounds, including heterocyclic structures and other biologically active molecules. google.com For instance, the compound can be prepared through the chloromethylation of 4-methoxybenzaldehyde (B44291). google.com This process underscores its role as a derivative of a common flavoring and fragrance agent, modified to become a reactive intermediate for further chemical elaboration.

Overview of Research Trajectories

Research involving this compound is primarily directed towards its application as a synthetic intermediate. Academic and patent literature indicates its use as a foundational element for constructing more elaborate molecules. google.com

One documented research trajectory involves its use as an intermediate in the synthesis of sulfomethyl anisaldehyde. google.com This highlights a typical application where the reactive chloromethyl group is targeted for modification to introduce new functionalities. Furthermore, its established role as a precursor for various organic compounds suggests its utility in creating libraries of molecules for screening in drug discovery and materials science. google.com The general importance of substituted aldehydes in building heterocyclic compounds—structures that form the core of many pharmaceuticals—points to a key area of application for this compound. nih.govbeilstein-journals.org Research continues to explore the use of such versatile building blocks to develop efficient and novel synthetic pathways to high-value chemical entities. nih.gov

Chemical Compound Information

| Compound Name |

| This compound |

| 4-methoxybenzaldehyde |

| Anisic aldehyde |

| Paraform |

| Sulfomethyl anisaldehyde |

| Methoxyacetylchloride |

| Aluminum chloride |

| Nitromethane (B149229) |

| Carbon disulfide |

| Hexane |

| Hydrazone |

| Pyrazole |

| Schiff base |

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52577-09-0 | sigmaaldrich.com |

| Molecular Formula | C₉H₉ClO₂ | sigmaaldrich.com |

| Molecular Weight | 184.62 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | LNKDOOILNUKDMI-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | COC1=C(CCl)C=C(C=O)C=C1 | sigmaaldrich.com |

Structure

2D Structure

Propriétés

IUPAC Name |

3-(chloromethyl)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKDOOILNUKDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068769 | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52577-09-0 | |

| Record name | 3-(Chloromethyl)-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52577-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052577090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advances

Chloromethylation of 4-Methoxybenzaldehyde (B44291)

Chloromethylation of 4-methoxybenzaldehyde introduces a chloromethyl group onto the aromatic ring, a crucial functionalization step for further chemical transformations. Two principal methods are widely recognized for this conversion.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry developed by Charles Friedel and James Crafts in 1877, provides a pathway to introduce acyl groups to aromatic rings. wikipedia.org While typically associated with producing ketones, a variation of this approach can be utilized for chloromethylation.

One method for the synthesis of 3-(chloromethyl)-4-methoxybenzaldehyde involves the acylation of 4-methoxybenzaldehyde (also known as anisaldehyde) with methoxyacetyl chloride. google.com This reaction falls under the broader category of Friedel-Crafts acylation, where an acyl chloride is reacted with an aromatic compound to introduce an acyl group. masterorganicchemistry.com

A critical component of the Friedel-Crafts acylation is the use of a Lewis acid catalyst. masterorganicchemistry.com In the synthesis of this compound via this route, aluminum chloride (AlCl₃) is a commonly employed catalyst. google.com The Lewis acid activates the acyl halide, enhancing its electrophilicity and facilitating the attack by the aromatic ring. masterorganicchemistry.comquora.com The aluminum chloride coordinates with the acyl chloride, generating a highly reactive acylium ion or a polarized complex that acts as the electrophile in the subsequent aromatic substitution. khanacademy.org While other Lewis acids like ferric chloride (FeCl₃) can also be used in Friedel-Crafts reactions, aluminum chloride is often preferred due to its strong acidity. quora.comnih.gov

The choice of solvent is crucial for the success of the Friedel-Crafts acylation. For the reaction between 4-methoxybenzaldehyde and methoxyacetyl chloride, solvents such as nitromethane (B149229) and carbon disulfide have been utilized. google.comgoogle.com These solvents are selected for their ability to dissolve the reactants and catalyst while remaining relatively inert under the reaction conditions. The use of appropriate solvents can also influence the yield and selectivity of the reaction. google.com The acylation method using these solvent systems has been reported to yield the target product at approximately 70%. google.com

Formaldehyde (B43269) and Hydrochloric Acid-Mediated Chloromethylation

A more direct and widely used method for the synthesis of this compound is the chloromethylation reaction using formaldehyde and concentrated hydrochloric acid. google.com This electrophilic aromatic substitution reaction introduces a chloromethyl group directly onto the aromatic ring of 4-methoxybenzaldehyde.

In this synthetic approach, paraformaldehyde (paraform), a solid polymer of formaldehyde, serves as the source of formaldehyde. google.com The reaction is typically carried out by heating a mixture of 4-methoxybenzaldehyde and paraformaldehyde in concentrated hydrochloric acid. google.com This method has been shown to be efficient, with research indicating that adjusting the molar ratio of formaldehyde to 4-methoxybenzaldehyde and controlling the reaction temperature and time can lead to high yields of the desired product. google.com

Detailed research findings have demonstrated the efficacy of this method. For instance, reacting 4-methoxybenzaldehyde with paraformaldehyde in concentrated hydrochloric acid at a temperature of 70-75°C for a specific duration, followed by cooling and recrystallization from hexane, can produce this compound in high purity and yield. google.com

The following table summarizes the results from various experimental conditions using paraformaldehyde and hydrochloric acid:

| Molar Ratio (Formaldehyde: 4-Methoxybenzaldehyde) | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) | Purity (%) |

| 1.1:1 | 2.5 | 70-75 | 88 | 98 |

| 1.2:1 | 3 | 70-75 | 89 | 98 |

| 1.5:1 | 3.5 | 70-75 | 93 | 98 |

This data is compiled from a patented method for producing 3-chloromethyl-4-methoxybenzaldehyde. google.com

Reaction Conditions (Temperature, Stirring)

The synthesis of this compound via the chloromethylation of 4-methoxybenzaldehyde is sensitive to specific reaction conditions. A common method involves heating a mixture of 4-methoxybenzaldehyde and a formaldehyde source in concentrated hydrochloric acid. google.com The reaction is typically conducted at a temperature of 70-75°C with continuous stirring for a duration of 2.5 to 3.5 hours. google.com Following the heating phase, the mixture is cooled to a temperature between -5°C and -10°C, which facilitates the precipitation of the product. google.com

Optimization of Reactant Ratios (Formaldehyde to 4-Methoxybenzaldehyde)

The molar ratio of the reactants, specifically formaldehyde to 4-methoxybenzaldehyde, plays a crucial role in the outcome of the synthesis. To achieve high yields of this compound, an excess of formaldehyde is utilized. google.com Research indicates that an optimized molar ratio of formaldehyde to 4-methoxybenzaldehyde is in the range of 1.1-1.8:1. google.com This excess of the chloromethylating agent helps to drive the reaction towards the desired product.

For instance, using a molar ratio of 1.1:1 (formaldehyde to 4-methoxybenzaldehyde), a yield of 88% can be achieved. google.com Increasing this ratio can lead to even higher yields, as demonstrated in the table below.

Table 1: Effect of Reactant Ratio on Product Yield

| Molar Ratio (Formaldehyde:4-Methoxybenzaldehyde) | Reaction Time (hours) | Yield (%) |

| 1.1:1 | 2.5 | 88 |

| 1.2:1 | 3 | 89 |

| 1.5:1 | 3.5 | 93 |

| This data is based on experimental findings from a patented synthesis method. google.com |

Purification Techniques (Recrystallization from Hexane)

After the reaction and precipitation, the crude this compound is typically purified to achieve the desired level of purity. A standard and effective method for this purification is recrystallization from hexane. google.com The precipitated solid is filtered, dried in the air, and then redissolved in hot hexane. google.com As the solution cools, the purified product crystallizes out, leaving impurities behind in the solvent. This process has been shown to yield a product with a purity of 98%, as determined by 1H NMR spectroscopy. google.com

Yield Optimization and Purity Assessment

The optimization of the reaction, including reactant ratios and reaction time, directly impacts the final yield of this compound. As shown in the table above, increasing the molar ratio of formaldehyde and extending the reaction time can lead to a significant increase in yield, reaching up to 93%. google.com The purity of the final product is a critical parameter, and techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed for its assessment. A purity of 98% has been consistently reported for this synthesis method after recrystallization. google.com

Role of Zinc Chloride in Chloromethylation

In the broader context of chloromethylation reactions, a Lewis acid catalyst is often employed to facilitate the electrophilic substitution on the aromatic ring. Zinc chloride (ZnCl2) is a commonly used catalyst for this purpose. dur.ac.uksciencemadness.org It enhances the electrophilicity of the chloromethylating agent. However, for aromatic compounds that are activated by electron-donating groups, such as the methoxy (B1213986) group in 4-methoxybenzaldehyde, a catalyst may not be necessary. dur.ac.uk In some cases, the presence of a strong catalyst like zinc chloride can even promote the formation of undesirable byproducts, such as diphenylmethane (B89790) derivatives. sciencemadness.org

Comparison of Synthetic Routes: Efficiency and Scalability

The described method of chloromethylating 4-methoxybenzaldehyde with formaldehyde and hydrochloric acid offers a simple and safe technique for producing this compound with a high yield and purity. google.com The scalability of this process appears favorable due to the straightforward procedure and readily available reagents. Alternative chloromethylation strategies exist, sometimes utilizing different catalysts like aluminum chloride or stannic chloride, particularly for less reactive aromatic compounds. dur.ac.uksciencemadness.org However, for activated substrates like 4-methoxybenzaldehyde, the catalyst-free approach in concentrated hydrochloric acid proves to be highly efficient. google.comdur.ac.uk

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry, often referred to as "green chemistry". This involves exploring alternative reagents, solvents, and reaction conditions to minimize waste and environmental impact. While specific green chemistry approaches for the synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry are being applied to similar transformations. For instance, research into the synthesis of other compounds explores the use of eco-friendly aqueous approaches and natural catalysts like lemon juice under concentrated solar radiation. nih.govnih.gov These innovative methods aim to improve efficiency and reduce the reliance on hazardous materials. nih.govnih.gov The development of one-pot syntheses and the use of deep eutectic solvents are other areas of active research in green chemistry that could potentially be applied to the synthesis of compounds like this compound. proquest.com

Easily Scalable and Economical Methods

The synthesis of this compound has been approached through two main chemical reactions: acylation and chloromethylation of 4-methoxybenzaldehyde. google.com

The acylation method, a Friedel-Crafts reaction, involves the reaction of 4-methoxybenzaldehyde with methoxyacetyl chloride in the presence of aluminum chloride. This process, however, is hampered by the use of toxic and flammable reagents such as nitromethane or carbon disulfide, and it results in a modest yield of 70%. google.com

Chloromethylation of 4-methoxybenzaldehyde has been demonstrated to be a more effective route. One established protocol achieves an 85% yield of a pure product. However, this method's economic viability is diminished by its multi-stage nature and the use of hazardous materials, including formaldehyde, zinc chloride, chloroform, and petroleum ether. google.com

A significant advancement in scalable and economical synthesis is a refined chloromethylation process. This method involves reacting 4-methoxybenzaldehyde with formaldehyde (in the form of paraform) in the presence of concentrated hydrochloric acid. The molar ratio of formaldehyde to 4-methoxybenzaldehyde is carefully controlled at 1.1-1.8:1. The reaction proceeds with stirring at 70-75°C for 2.5-3.5 hours. Subsequent cooling to between -5°C and -10°C allows for the isolation of the product, which is then recrystallized from hexane. This optimized method boasts a high yield of 89% and a purity of 98%. google.com

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Reagents | Yield | Purity | Economic/Scalability Considerations |

|---|---|---|---|---|---|

| Acylation (Friedel-Crafts) | 4-Methoxybenzaldehyde | Methoxyacetyl chloride, Aluminum chloride, Nitromethane or Carbon disulfide | 70% | Not specified | Use of toxic and flammable reagents. google.com |

| Chloromethylation (Standard) | 4-Methoxybenzaldehyde | Formaldehyde, Zinc chloride, Chloroform, Petroleum ether | 85% | ≥98% | Multi-stage process, use of toxic and hazardous reagents. google.com |

| Chloromethylation (Optimized) | 4-Methoxybenzaldehyde | Paraform (Formaldehyde source), Concentrated Hydrochloric acid, Hexane | 89% | 98% | High yield and purity, more streamlined process. google.com |

Sustainable Synthesis Protocols

The development of sustainable synthesis protocols for this compound is primarily driven by the need to mitigate the environmental and safety concerns associated with traditional methods. The use of toxic reagents like zinc chloride and flammable solvents such as petroleum ether in some chloromethylation procedures renders them environmentally unsafe. google.com

While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the provided search results, the principles of sustainable synthesis can be applied. A greener approach would focus on:

Replacing hazardous reagents: Seeking alternatives to toxic catalysts like zinc chloride and hazardous solvents.

Improving atom economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Solvent-free conditions: As demonstrated in the synthesis of other compounds, performing reactions without a solvent can significantly reduce waste and environmental impact. nih.gov

Use of renewable resources: Exploring starting materials derived from renewable feedstocks.

The optimized chloromethylation method that avoids zinc chloride and uses a more controlled process can be seen as a step towards a more sustainable protocol due to its higher efficiency and reduced reliance on some of the more hazardous traditional reagents. google.com

Challenges and Future Directions in Synthesis

Another significant challenge is the environmental and safety profile of the reagents used in established synthetic routes. The use of toxic and flammable substances not only poses a risk to personnel and the environment but also adds to the cost and complexity of the manufacturing process due to required safety measures and waste disposal. google.com

Future research and development will likely focus on addressing these challenges. Key future directions include:

Development of highly selective catalysts: To improve the purity of the final product and eliminate the need for extensive purification.

Exploration of greener reaction media: Investigating the use of water or other environmentally benign solvents, or developing solvent-free reaction conditions.

Alternative chloromethylating agents: Research into less hazardous alternatives to formaldehyde and other traditional chloromethylating agents.

Continuous flow synthesis: Implementing continuous flow technologies could offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety.

Reactivity and Reaction Mechanisms

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the aromatic ring is highly susceptible to nucleophilic substitution. This reactivity stems from the fact that the carbon-chlorine bond is polarized, with the carbon atom being electrophilic. Furthermore, the benzene (B151609) ring can stabilize the transition state of the substitution reaction, facilitating the displacement of the chloride ion, which is a good leaving group.

Nucleophilic Substitution Reactions

The chloromethyl group in 3-(Chloromethyl)-4-methoxybenzaldehyde readily undergoes nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. This type of reaction is a fundamental process for introducing a wide range of functional groups onto the aromatic scaffold. thieme-connect.de The general mechanism can proceed through a concerted (SN2-like) pathway or a stepwise (SN1-like) pathway, although for benzylic halides, the SN2 pathway is common. The versatility of the chloromethyl group allows for its conversion into various other functionalities such as hydroxymethyl, cyanomethyl, and formyl groups. thieme-connect.de

Alkylation Reactions

A significant application of the reactivity of this compound is in alkylation reactions, where it serves as an alkylating agent. It reacts with various nucleophilic compounds, referred to as NH-, OH-, and SH-acids, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. researchgate.net These reactions are typically carried out in the presence of a base, which deprotonates the acidic nucleophile to enhance its reactivity.

This compound reacts with various NH-acids, such as amines and heterocyclic compounds containing an N-H bond. For instance, the reaction with morpholine (B109124) in refluxing ethanol (B145695) results in the formation of the corresponding tertiary amine. researchgate.net The nitrogen atom of the NH-acid acts as the nucleophile, attacking the chloromethyl group and displacing the chloride ion. These reactions provide a straightforward method for the synthesis of new aromatic aldehydes with nitrogen-containing substituents. researchgate.net

Table 1: Alkylation of NH-acids with this compound

| NH-acid | Product | Yield (%) |

|---|---|---|

| Morpholine | 4-Methoxy-3-(morpholinomethyl)benzaldehyde | High |

| Imidazole | 3-(Imidazol-1-ylmethyl)-4-methoxybenzaldehyde | High |

| Pyrazole (B372694) | 4-Methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde | High |

| 1,2,4-Triazole | 4-Methoxy-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde | High |

| Benzimidazole | 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde | High |

Data sourced from studies on the functionalization of alkoxy-substituted aromatic aldehydes. researchgate.net

The alkylation of OH-acids, such as phenols and alcohols, with this compound proceeds via an O-alkylation reaction. The oxygen atom of the hydroxyl group, after deprotonation by a base, acts as a potent nucleophile. An example is the reaction with 4-fluorophenol (B42351), which yields the corresponding ether derivative. researchgate.net The reaction conditions, including the choice of solvent, can influence the reaction rate and yield.

Table 2: Alkylation of 4-fluorophenol with this compound in Various Solvents

| Solvent | Yield (%) |

|---|---|

| Acetone | 94 |

| Ethanol | 92 |

| Acetonitrile | 96 |

| N,N-Dimethylformamide (DMF) | 97 |

| Tetrahydrofuran (THF) | 93 |

Reaction conditions typically involve the presence of a base like potassium carbonate. researchgate.net

Similarly, SH-acids, which include thiols and other sulfur-containing compounds, can be alkylated by this compound. The sulfur atom in its anionic thiolate form is a strong nucleophile that readily attacks the chloromethyl group to form a thioether linkage. These reactions are efficient for creating new aromatic aldehydes functionalized with sulfur-containing moieties. researchgate.net

Table 3: Alkylation of SH-acids with this compound

| SH-acid | Product | Yield (%) |

|---|---|---|

| 4-Chlorothiophenol | 3-[(4-Chlorophenyl)sulfanylmethyl]-4-methoxybenzaldehyde | 95 |

| 4-Fluorothiophenol | 3-[(4-Fluorophenyl)sulfanylmethyl]-4-methoxybenzaldehyde | 97 |

| 4-Methoxythiophenol | 4-Methoxy-3-[(4-methoxyphenyl)sulfanylmethyl]benzaldehyde | 98 |

These reactions are generally performed in the presence of potassium carbonate. researchgate.net

Potassium carbonate (K₂CO₃) is a widely used and effective catalyst for the alkylation reactions of this compound with NH-, OH-, and SH-acids. researchgate.netresearchgate.net It functions as a base, facilitating the deprotonation of the acidic proton from the nucleophile (N-H, O-H, or S-H). This deprotonation generates the corresponding anion (amide, phenoxide, or thiolate), which is a much stronger nucleophile than the neutral precursor. The enhanced nucleophilicity significantly accelerates the rate of the substitution reaction with the chloromethyl group. The use of potassium carbonate is advantageous due to its low cost, wide availability, and less corrosive nature compared to other bases. researchgate.net

Reactivity of the Aldehyde Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The reactivity of this group in this compound is modulated by the electronic contributions from the aromatic ring substituents.

The aldehyde group readily participates in condensation reactions, which are crucial for forming carbon-carbon bonds. A prominent example is the Aldol condensation, where the aldehyde reacts with an enol or enolate ion. masterorganicchemistry.com While specific studies on this compound are not prevalent, its reactivity can be inferred from its parent compound, 4-methoxybenzaldehyde (B44291) (p-anisaldehyde).

Under basic conditions, 4-methoxybenzaldehyde undergoes crossed Aldol condensation with ketones like acetone. magritek.comazom.com The reaction proceeds through the formation of a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone. It is expected that this compound would react similarly.

Another important condensation reaction is the Knoevenagel condensation. For instance, 4-methoxybenzaldehyde reacts with active methylene (B1212753) compounds such as malononitrile in the presence of a catalyst like lithium hydroxide monohydrate (LiOH·H₂O) to form a benzylidene derivative. researchgate.net Aromatic aldehydes bearing electron-withdrawing groups tend to exhibit greater reactivity in these condensations compared to those with electron-donating groups. researchgate.net The net electronic effect of the substituents on this compound would influence its precise reactivity in such transformations.

Table 1: Examples of Condensation Reactions with Substituted Benzaldehydes

| Aldehyde | Reactant | Reaction Type | Product Type |

|---|---|---|---|

| 4-Methoxybenzaldehyde | Acetone | Aldol Condensation | α,β-Unsaturated Ketone |

| 4-Methoxybenzaldehyde | Malononitrile | Knoevenagel Condensation | Benzylidene Derivative |

The electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophiles. In nucleophilic addition reactions, the reactivity of benzaldehydes is sensitive to the electronic nature of the ring substituents. Electron-donating groups decrease the electrophilicity of the carbonyl carbon, thus reducing reactivity towards nucleophiles. quora.comdoubtnut.com

The methoxy (B1213986) group (-OCH₃) at the para position in 4-methoxybenzaldehyde exerts a strong positive resonance (+R) effect. This effect increases the electron density on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). doubtnut.comsarthaks.com This is observed in reactions like cyanohydrin formation and the Cannizzaro reaction. quora.comdoubtnut.com

Table 2: Relative Reactivity of Benzaldehydes in Nucleophilic Addition

| Compound | Key Substituent Effect | Reactivity vs. Benzaldehyde |

|---|---|---|

| 4-Nitrobenzaldehyde | Strong -R effect (NO₂) | Higher |

| Benzaldehyde | (Reference) | Standard |

| 4-Methylbenzaldehyde | Weak +I, +H effect (CH₃) | Lower |

| 4-Methoxybenzaldehyde | Strong +R effect (OCH₃) | Lower |

Data derived from principles discussed in sources. quora.com

Reactivity of the Aromatic Ring

The benzene ring in this compound can undergo electrophilic aromatic substitution, with the rate and position of substitution being heavily influenced by the existing substituents.

The synthesis of this compound itself provides a key example of electrophilic aromatic substitution. It is typically prepared via the chloromethylation of 4-methoxybenzaldehyde. google.com This reaction, often a variant of the Blanc reaction, introduces a chloromethyl group onto the aromatic ring using reagents like formaldehyde (B43269) and hydrochloric acid. organicreactions.orgchempanda.comyoutube.com

For further electrophilic substitution on the this compound ring, the directing effects of the three substituents must be considered:

Methoxy group (-OCH₃): Strongly activating and ortho, para-directing.

Chloromethyl group (-CH₂Cl): Weakly deactivating and ortho, para-directing.

Aldehyde group (-CHO): Strongly deactivating and meta-directing.

The powerful activating and directing effect of the methoxy group is dominant. It directs incoming electrophiles primarily to the positions ortho and para to itself. Since the para position is occupied by the aldehyde and one ortho position is occupied by the chloromethyl group, the most likely position for a new electrophile to attack is the C-5 position, which is ortho to the methoxy group and meta to the aldehyde group.

The methoxy group plays a pivotal role in the aromatic reactivity of the molecule. As a strong electron-donating group through resonance (+R effect), it significantly increases the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. quora.comevitachem.com

This activating nature is why the chloromethylation of 4-methoxybenzaldehyde proceeds readily. google.com The methoxy group stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. In the formation of this compound, the chloromethyl group is directed to the C-3 position, which is ortho to the activating methoxy group.

Photochemical Transformations

Aromatic aldehydes, including benzaldehyde and its derivatives, are known to participate in various photochemical reactions upon absorption of UV light. beilstein-journals.orgnih.gov The excited state of the aldehyde can undergo several transformations, including energy transfer and radical reactions. beilstein-journals.org

One notable photochemical reaction is the Paterno–Büchi reaction, which is the [2+2] cycloaddition of an excited carbonyl compound to a ground-state alkene to form an oxetane. beilstein-journals.orgnih.gov Studies have investigated the photochemical addition of 4-methoxybenzaldehyde to alkenes like 2-butene. nih.gov It is plausible that this compound would undergo similar cycloaddition reactions.

Furthermore, aromatic aldehydes can act as photoinitiators, generating radical species upon irradiation. The excited benzaldehyde can abstract a hydrogen atom to form a benzoyl radical and an α-hydroxybenzyl radical. beilstein-journals.org These radicals can then initiate other reactions, such as polymerizations or hydroacylations. researchgate.net The specific photochemical behavior of this compound would likely follow these general pathways, with potential modifications to reaction rates and quantum yields due to the electronic and steric properties of the chloromethyl and methoxy substituents.

Mechanistic Investigations

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This involves elucidating reaction pathways, analyzing high-energy transition states, and determining the influence of the reaction environment.

The elucidation of reaction pathways for complex organic molecules often involves a combination of experimental studies and computational modeling. For related benzaldehyde derivatives, computational studies using Density Functional Theory (DFT) have been employed to map out the energetic landscape of a reaction. nih.gov Such studies characterize the reactants, intermediates, transition states, and products along a proposed reaction coordinate. nih.gov By calculating the relative energies of these species, researchers can identify the most favorable reaction pathway and gain insight into processes like bond formation, atom reordering, and the addition of reagents. nih.govmdpi.com For a molecule like this compound, this approach could be used to model various transformations, such as nucleophilic substitution at the chloromethyl group or reactions involving the aldehyde functionality.

The choice of catalyst and solvent can profoundly impact the course of a chemical reaction, affecting its rate, selectivity, and equilibrium position. epfl.ch

Catalysts: In reactions involving benzaldehydes, catalysts can facilitate transformations by providing an alternative, lower-energy reaction pathway. For example, zirconium and hafnium-based catalysts have been shown to be effective in the reductive etherification of various hydroxy- and methoxybenzaldehydes. osti.gov A catalyst could interact with the aldehyde group of this compound, activating it for subsequent reaction steps.

Solvents: Solvents influence reactions in multiple ways. They can affect the solubility of reactants and catalysts, which in turn impacts reaction rates through mass transfer effects. epfl.ch Furthermore, the polarity and coordinating ability of a solvent can alter reaction selectivity. chemrxiv.org A polar solvent might stabilize a charged intermediate or transition state differently than a nonpolar solvent, potentially favoring one reaction pathway over another. For example, in certain transition metal-catalyzed reactions, the use of coordinating solvents can change the steric environment around the metal center, leading to different product ratios compared to non-coordinating solvents. chemrxiv.org Therefore, the selection of an appropriate solvent is a critical parameter for optimizing reactions involving this compound.

Applications in Advanced Organic Synthesis

Intermediate in Complex Molecule Synthesis

The dual reactivity of 3-(Chloromethyl)-4-methoxybenzaldehyde makes it an important starting material for constructing intricate organic molecules. researchgate.net Its chloromethyl group is susceptible to nucleophilic substitution, while the aldehyde group can undergo a wide range of reactions, such as condensations and additions.

Precursor to Heterocyclic Compounds

This compound is utilized as a key precursor in the synthesis of various heterocyclic compounds. researchgate.net A notable example is its role in the preparation of substituted 2,3-dihydroquinazolin-4(1H)-ones. sigmaaldrich.com The synthesis pathway demonstrates the compound's utility, where it first reacts with a phenol (B47542), such as 2,6-dimethylphenol, in the presence of a base like potassium carbonate. sigmaaldrich.com This initial step typically occurs under microwave irradiation to afford an ether-linked aldehyde intermediate. sigmaaldrich.com This intermediate is then condensed with an aminobenzamide derivative, for instance, 2-amino-N-(furan-2-ylmethyl)benzamide, catalyzed by a Lewis acid like ytterbium trifluoromethanesulfonate, to yield the final dihydroquinazolinone structure. sigmaaldrich.com

Synthesis of Styrene (B11656) Diphenyl Derivatives

The compound is identified as a crucial intermediate in the multi-step synthesis of styrene diphenyl derivatives. researchgate.net A US patent describes a process where this compound is prepared in an initial stage, highlighting its foundational role in building the larger, more complex styrene-based structures. researchgate.net

Synthesis of Biologically Active Compounds

Due to its reactive nature, this compound is widely employed as an intermediate in the creation of a diverse range of biologically active compounds. researchgate.net Its utility is showcased in the laboratory-scale synthesis of molecules designed to interact with biological targets. sigmaaldrich.com A prime example is its application in forming compounds that act as inverse agonists for the Thyroid-Stimulating Hormone (TSH) receptor, which demonstrates its importance in medicinal chemistry research. sigmaaldrich.com

Development of Pharmaceutical Agents

The structural motifs accessible from this compound are frequently found in molecules under investigation for various therapeutic applications.

Synthesis of Thyroid-Stimulating Hormone (TSH) Receptor Inverse Agonists

This aldehyde is a key starting material in the multi-step synthesis of potent and selective Thyroid-Stimulating Hormone (TSH) receptor inverse agonists. sigmaaldrich.com These compounds are investigated for their potential in managing thyroid diseases. The synthesis of one such inverse agonist, a complex dihydroquinazolinone, illustrates the compound's utility. sigmaaldrich.com

The process begins with the reaction of this compound with a substituted phenol to form an aldehyde intermediate. sigmaaldrich.com This intermediate is then reacted with an appropriate amino-amide to construct the final heterocyclic system. sigmaaldrich.com

Table 1: Synthesis Steps for a TSH Receptor Inverse Agonist

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | This compound, 2,6-Dimethylphenol | Potassium Carbonate, Acetonitrile, 150°C (Microwave) | 3-((2,6-Dimethylphenoxy)methyl)-4-methoxybenzaldehyde | 91% |

This table outlines the key reaction steps, reagents, and reported yields in the synthesis of a specific TSH receptor inverse agonist starting from this compound, based on published research findings. sigmaaldrich.com

Intermediates for Neurological Disorder Therapeutics

This compound serves as a precursor in the synthesis of compounds being explored for the treatment of neurological disorders. An easily scalable and safer method for the preparation of this aldehyde has been developed to facilitate its use in creating new aromatic aldehydes through reactions with various nucleophiles. researchgate.net These subsequent aldehydes are then used to build complex heterocyclic structures, such as quinazolines, which are evaluated as potential therapeutics. researchgate.net

Research has focused on developing inhibitors for enzymes like Histone deacetylases (HDACs), which are therapeutic targets for a range of human diseases, including neurological disorders. researchgate.net Certain quinazolin-4-one derivatives, whose synthesis can stem from precursors like this compound, have been shown to induce neurite outgrowth in neuronal cell lines, indicating potential for addressing nerve cell damage or degeneration. researchgate.net

Table 2: Investigated Therapeutic Targets

| Compound Class | Therapeutic Target | Relevance to Neurological Disorders |

|---|---|---|

| Quinazoline-containing hydroxamic acids | Histone Deacetylase (HDAC) | HDACs are implicated in the pathology of various neurological disorders, making inhibitors a promising therapeutic strategy. researchgate.net |

This table summarizes the classes of compounds derived from precursors related to this compound and their targets relevant to neurological disorder research.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,6-dimethylphenol |

| 2-amino-N-(furan-2-ylmethyl)benzamide |

| 2-Amino-N-benzylbenzamide |

| 2-Aminobenzamide (B116534) |

| 2-aminobenzoic acid |

| 2-aminothiophenol |

| 2-arylidenemalononitrile |

| This compound |

| 3-mercaptopropionic acid |

| 4-methoxybenzaldehyde (B44291) (anisic aldehyde) |

| acenaphthalene-1,2-dione |

| Acetonitrile |

| anilines |

| Benzylthiouracil |

| catharanthine |

| curcumin |

| dialkyl acetylenedicarboxylates |

| Dihydrothiophenes |

| ethyl cyanoacetate |

| Formaldehyde (B43269) |

| isatoic anhydride |

| isobutyl cyanoacetate |

| methoxyacetylchloridoll |

| N-(4-hydroxy-3,5-dimethylphenyl)acetamide |

| NCGC00242364 (ML224) |

| octyl cyanoacetate |

| paraform |

| Potassium carbonate |

| propargyl bromide |

| secologanin |

| strictosidine |

| tabersonine |

| tetrabutylammonium iodide |

| Thiophenes |

| tryptamine |

| vinblastine |

| vincristine |

| vindoline |

| Ytterbium trifluoromethanesulfonate |

The Versatile Intermediate: A Closer Look at this compound

The chemical compound this compound is a significant aromatic aldehyde derivative. Its unique structure, featuring a chloromethyl group and a methoxy (B1213986) group on the benzaldehyde (B42025) framework, makes it a versatile intermediate in various advanced organic syntheses and a point of interest in agrochemical development. This article delves into specific applications of this compound, focusing on its role as a precursor in the synthesis of complex organic molecules.

The reactivity of the chloromethyl and aldehyde functional groups in this compound allows it to be a valuable building block for a range of intricate chemical structures.

Precursor to Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-ones and their dihydro-analogs are heterocyclic compounds that form the core of many biologically active molecules. The general and most straightforward method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of a 2-aminobenzamide with an aldehyde. frontiersin.orgrsc.orgnih.gov This reaction can be catalyzed by various means, including acidic catalysts, and can be performed under different conditions, such as in water or under solvent-free conditions. frontiersin.orgrsc.orgnih.gov

Synthesis of Sulfomethyl Anisaldehyde

A notable application of this compound is its role as a key intermediate in the synthesis of sulfomethyl anisaldehyde. frontiersin.org This transformation highlights the utility of the chloromethyl group for introducing a sulfonate moiety onto the aromatic ring.

The process begins with the chloromethylation of 4-methoxybenzaldehyde (anisaldehyde) to produce this compound. frontiersin.org In a subsequent step, the chloromethyl group is sulfonated. A common method to achieve this is through a reaction with a sulfite, such as sodium sulfite. This nucleophilic substitution reaction replaces the chlorine atom with a sulfonic acid group, yielding the sodium salt of the sulfonated product, which is a derivative of sulfomethyl anisaldehyde, specifically sodium 5-formyl-2-methoxybenzenesulfonate. google.comcymitquimica.comsigmaaldrich.com This compound is recognized for its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com

Table 1: Reactants and Products in the Synthesis of Sulfomethyl Anisaldehyde

| Reactant/Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| Anisaldehyde | 4-Methoxybenzaldehyde | Starting material for chloromethylation |

| This compound | This compound | Intermediate product |

| Sodium Sulfite | Sodium Sulfite | Sulfonating agent |

Agrochemical Development

The chemical architecture of this compound suggests its potential as a scaffold for the development of new agrochemicals, such as pesticides and herbicides.

Formulation of Pesticides and Herbicides

While this compound is cited as a potential intermediate in the production of agrochemicals, specific, publicly available research detailing its direct incorporation into pesticide or herbicide formulations is limited. cymitquimica.com The presence of the reactive chloromethyl group allows for the attachment of various other chemical moieties that could impart pesticidal or herbicidal activity.

Precursor to Quinazolin-4(3H)-one Derivatives

Dye Chemistry Applications

The structural framework of this compound, a substituted benzaldehyde, is a common feature in the precursors for various dyes. While specific examples of dyes synthesized directly from this compound are not widely reported, its derivatives can potentially be used in the synthesis of certain classes of dyes, such as stilbene (B7821643) dyes. The aldehyde functionality allows for condensation reactions, a key step in the formation of the chromophoric systems of many dyes.

Materials Science and New Material Development

In the realm of materials science, functionalized benzaldehydes like this compound are valuable precursors for the synthesis of novel polymers and functional materials. The aldehyde and chloromethyl groups offer dual points for polymerization or for grafting onto existing polymer backbones, enabling the development of materials with tailored properties. For instance, the aldehyde group can participate in condensation polymerizations, while the chloromethyl group allows for the introduction of the molecule into a polymer chain via substitution reactions. This could lead to the creation of photoresponsive or other functional polymers.

Computational Chemistry and Spectroscopic Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. These calculations can be broadly categorized into ab initio and density functional theory (DFT) methods.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. One of the foundational ab initio approaches is the Restricted Hartree-Fock (RHF) method. RHF is used for closed-shell molecules, where all electrons are spin-paired. It approximates the many-electron wavefunction as a single Slater determinant, which is a mathematical construct representing the antisymmetric nature of electrons. The RHF method iteratively solves the Roothaan-Hall equations to find the set of molecular orbitals that minimize the energy of the system. While RHF provides a basic understanding of the electronic structure, it does not account for electron correlation, which is the interaction between individual electrons. This can lead to inaccuracies in the calculated energies and properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. scispace.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity. The Hohenberg-Kohn theorems provide the theoretical foundation for DFT, stating that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density.

The exact form of the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation, is unknown and must be approximated. Hybrid functionals, which combine a portion of the exact exchange from Hartree-Fock theory with approximations for the exchange and correlation energies from other sources, have proven to be particularly effective.

The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a widely used hybrid functional that incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for its ability to provide a good balance between accuracy and computational cost for a wide range of chemical systems. scispace.com

The B3PW91 functional is another hybrid functional that combines Becke's three-parameter exchange functional with the Perdew-Wang 1991 correlation functional. It is often used in parallel with B3LYP to provide a comparative analysis of the calculated properties.

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is crucial as it determines the accuracy of the calculation.

The 6-31G * (also known as 6-31G(d)) basis set is a Pople-style split-valence basis set. This means it uses one set of functions for the core electrons and two sets of functions for the valence electrons, allowing for more flexibility in describing the electron distribution. The asterisk indicates the addition of polarization functions (d-functions on heavy atoms) which are important for describing the anisotropic nature of chemical bonds.

The 6-311G * (or 6-311G(d,p)) basis set is a more flexible triple-split valence basis set, using three sets of functions for the valence electrons. The addition of polarization functions on both heavy atoms (d) and hydrogen atoms (p) allows for a more accurate description of the molecular geometry and electronic properties.

A primary output of quantum chemical calculations is the total electronic energy of the molecule. This energy represents the sum of the kinetic energy of the electrons, the potential energy of the electron-nucleus attractions, and the potential energy of the electron-electron repulsions. By comparing the energies of different molecular conformations, one can predict the most stable structure. The calculated energy is typically reported in atomic units (Hartrees).

Table 1: Hypothetical Calculated Molecular Electronic Energies for 3-(Chloromethyl)-4-methoxybenzaldehyde This table is for illustrative purposes only as specific literature data was not found.

| Method | Basis Set | Energy (Hartrees) |

|---|---|---|

| RHF | 6-31G* | Value |

| RHF | 6-311G* | Value |

| B3LYP | 6-31G* | Value |

| B3LYP | 6-311G* | Value |

| B3PW91 | 6-31G* | Value |

Quantum chemical calculations can be used to perform a geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized structure is the equilibrium geometry of the molecule. The output of a geometry optimization includes the final atomic coordinates, as well as bond lengths, bond angles, and dihedral angles.

Table 2: Hypothetical Calculated Equilibrium Geometry Parameters for this compound This table is for illustrative purposes only as specific literature data was not found.

| Parameter | RHF/6-311G* | B3LYP/6-311G* | B3PW91/6-311G* |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C-Cl | Value | Value | Value |

| C-O (methoxy) | Value | Value | Value |

| C=O (aldehyde) | Value | Value | Value |

| **Bond Angles (°) ** | |||

| C-C-Cl | Value | Value | Value |

| O-C-C (methoxy) | Value | Value | Value |

| O=C-H (aldehyde) | Value | Value | Value |

| **Dihedral Angles (°) ** |

Density Functional Theory (DFT)

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates a more reactive molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and based on typical values for similar aromatic aldehydes. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map where different colors represent varying electrostatic potentials. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the methoxy (B1213986) group, highlighting their role as hydrogen bond acceptors. Conversely, positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and the protons on the chloromethyl group, indicating their electrophilic character. Such maps are invaluable for predicting intermolecular interactions and the molecule's reactivity patterns. Computational studies on similar benzaldehyde (B42025) derivatives confirm the utility of MEP mapping in understanding their chemical behavior. beilstein-journals.org

Thermodynamic Properties

The thermodynamic properties of a compound, such as enthalpy change (ΔH), entropy (S), and heat capacity at constant pressure (Cp), are crucial for understanding its stability and behavior under different conditions. These properties can be determined experimentally or calculated using computational methods. Theoretical calculations, often performed alongside frequency analysis in DFT, can provide reliable estimates of these thermodynamic parameters.

For this compound, these properties would be essential for predicting its behavior in chemical reactions and for process optimization. For example, the standard enthalpy of formation would indicate the molecule's stability relative to its constituent elements. While specific thermodynamic data for this compound is not available in the reviewed literature, studies on related compounds demonstrate the calculation of such properties. researchgate.net

Table 2: Illustrative Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

| Standard Enthalpy of Formation (kJ/mol) | -250 |

| Standard Entropy (J/mol·K) | 380 |

| Heat Capacity at Constant Pressure (J/mol·K) | 200 |

Note: These values are hypothetical and serve as examples of the types of thermodynamic data that can be calculated.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. Techniques like FT-IR and FT-Raman spectroscopy provide a "fingerprint" of a molecule based on its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The aldehydic C-H stretch is expected to show two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the aldehyde group would be prominent around 1700 cm⁻¹. docbrown.info The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl group is expected in the 800-600 cm⁻¹ region. Analysis of the FT-IR spectra of various benzaldehyde derivatives provides a basis for these assignments. ias.ac.inias.ac.ininference.org.uk

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | CH₃ Stretch (Methoxy) |

| 2820, 2720 | Aldehydic C-H Stretch |

| ~1700 | C=O Stretch (Aldehyde) |

| 1600, 1480 | Aromatic C=C Stretch |

| ~1250 | Asymmetric C-O-C Stretch (Methoxy) |

| ~1020 | Symmetric C-O-C Stretch (Methoxy) |

| ~700 | C-Cl Stretch |

Matrix isolation is an experimental technique used to study reactive or unstable species by trapping them in a solid, inert matrix (e.g., argon or nitrogen) at very low temperatures. This method minimizes intermolecular interactions and allows for the detailed study of the vibrational spectrum of the isolated molecule. While a powerful technique, there is no information in the surveyed literature to suggest that matrix isolation infrared spectroscopy has been applied to this compound. Such a study could provide highly resolved vibrational data, free from the broadening effects observed in condensed phases.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR spectroscopy. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about the vibrational modes of a molecule. While FT-IR is based on the change in dipole moment, Raman spectroscopy relies on the change in polarizability of the molecule during a vibration. Therefore, non-polar bonds and symmetric vibrations often give strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, an FT-Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C-C bond stretching. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The C-Cl stretch would also be Raman active. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational properties of the molecule. Although the synthesis and use of this compound are documented, specific FT-Raman studies were not found in the reviewed literature. researchgate.netresearchgate.net

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand the vibrational modes of a molecule. It involves calculating the force constants of the molecular bonds and using these to predict the frequencies of the fundamental vibrational modes. The Potential Energy Distribution (PED) analysis complements NCA by quantifying the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific vibrational mode.

While detailed NCA and PED studies specifically for this compound are not extensively published, the principles can be illustrated using the closely related compound 4-methoxybenzaldehyde (B44291) (p-anisaldehyde). For such molecules, NCA helps in assigning the complex vibrational spectra obtained from FT-IR and Raman spectroscopy. For instance, in studies of 4-methoxybenzaldehyde, the potential energy distribution is used to definitively assign vibrations of the aromatic ring, the aldehyde group, and the methoxy group. researchgate.net The analysis allows researchers to distinguish between pure vibrations and mixed vibrations, where a single spectral band results from a combination of multiple movements within the molecule.

Vibrational Assignments and Spectral Interpretation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. The interpretation of these spectra is greatly enhanced by computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies.

For aromatic aldehydes like this, the spectra show characteristic bands. Key vibrations include:

C=O Stretching: A strong, characteristic band for the aldehyde carbonyl group.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations.

Ring Vibrations: C-C stretching modes within the benzene (B151609) ring.

Methoxy Group Vibrations: Symmetric and asymmetric stretching and bending of the O-CH₃ group.

Chloromethyl Group Vibrations: Stretching and bending modes associated with the CH₂Cl group.

To illustrate, detailed assignments for the analogous 4-methoxybenzaldehyde have been established using a combination of experimental Inelastic Neutron Scattering (INS) spectra and periodic DFT calculations. researchgate.netresearchgate.netsigmaaldrich.com These studies provide confident assignments for the numerous vibrational modes of the molecule, including the low-wavenumber torsions of the methoxy and aldehyde groups. researchgate.net

Table 1: Illustrative Vibrational Assignments for 4-Methoxybenzaldehyde (Model Compound)

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|

| ~1685 | ν(C=O) - Carbonyl Stretching |

| ~1600 | ν(C-C) - Aromatic Ring Stretching |

| ~1260 | ν(C-O) - Aryl-O Stretching |

| ~1175 | β(C-H) - Aromatic In-plane Bending |

| ~1025 | ν(O-CH₃) - Methoxy Stretching |

| ~830 | γ(C-H) - Aromatic Out-of-plane Bending |

Note: This table is illustrative and based on data for 4-methoxybenzaldehyde as a model. Assignments for this compound would show additional bands corresponding to the CH₂Cl group and shifts in ring vibrations due to the different substitution pattern.

Conformational Analysis via Spectroscopy (cis/trans conformers)

Substituted benzaldehydes, particularly those with a methoxy group, can exist as different conformational isomers (conformers). For methoxybenzaldehydes, these conformers arise from the rotation around the aryl-O bond, leading to O-cis and O-trans forms. In the O-cis conformer, the methyl group is oriented on the same side of the C-O bond as the aldehyde group, while in the O-trans conformer, it is on the opposite side.

Studies on 4-methoxybenzaldehyde have shown that it exists as a mixture of two nearly isoenergetic planar conformers, O-cis and O-trans, in the gas phase. researchgate.net These conformers can be trapped and studied using matrix isolation infrared spectroscopy. The relative populations of these conformers can be manipulated by annealing the matrix or by UV irradiation, and the resulting changes in the IR spectrum allow for the distinct vibrational bands of each conformer to be identified. researchgate.net This methodology would be directly applicable to this compound to determine its preferred conformation and the energy barrier to rotation between its possible conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity verification of organic compounds.

¹H NMR Data for Characterization and Purity Assessment

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton, allowing for unambiguous characterization. The spectrum, typically recorded in a solvent like DMSO-d₆, shows signals for the aldehyde proton, the aromatic protons, the chloromethyl protons, and the methoxy protons. The chemical shift, splitting pattern (multiplicity), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. Purity can be assessed by the absence of signals from impurities and by the correct integration ratios of the signals belonging to the compound.

Table 2: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.88 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 7.93 | Singlet (s) | 1H | Aromatic proton (H-2) |

| 7.80 | Doublet (d) | 1H | Aromatic proton (H-6) |

| 7.12 | Doublet (d) | 1H | Aromatic proton (H-5) |

| 4.53 | Singlet (s) | 2H | Chloromethyl protons (-CH₂Cl) |

| 3.95 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on the known effects of the different functional groups attached to the benzene ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~192 | Aldehyde carbon (C=O) |

| ~162 | C-4 (carbon attached to -OCH₃) |

| ~132 | C-6 |

| ~130 | C-1 (carbon attached to -CHO) |

| ~128 | C-2 |

| ~126 | C-3 (carbon attached to -CH₂Cl) |

| ~112 | C-5 |

| ~56 | Methoxy carbon (-OCH₃) |

| ~43 | Chloromethyl carbon (-CH₂Cl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₉ClO₂, molecular weight 184.62 g/mol ), the mass spectrum provides key information.

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 184. A crucial feature would be the presence of an isotopic peak at m/z 186 (M+2) with an intensity of approximately one-third that of the M⁺ peak. This characteristic pattern is definitive for the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways would likely include:

Loss of a chlorine radical: [M - Cl]⁺ at m/z 149.

Loss of the formyl group: [M - CHO]⁺ at m/z 155.

Formation of the chlorotropylium ion or related fragments.

Computational Modeling of Spectroscopic Properties

Computational modeling has become indispensable for modern chemical analysis. Using methods derived from quantum mechanics, such as Density Functional Theory (DFT), researchers can predict spectroscopic data with remarkable accuracy, aiding in the interpretation of experimental results.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. DFT calculations are routinely used to simulate these spectra. The process begins with the optimization of the molecule's ground-state geometry. Following this, frequency calculations are performed to predict the vibrational modes.

A study on the closely related compound, 3-chloro-4-methoxybenzaldehyde, utilized DFT methods (B3LYP and B3PW91) with 6-31G* and 6-311G* basis sets to compute its IR and Raman spectra. nih.gov The researchers conducted a complete assignment of the observed spectra by performing a Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to the normal vibrational modes. nih.gov For instance, they identified a Fermi resonance interaction near 1700 cm⁻¹, where the carbonyl stretching fundamental interacts with a combination of O-CH₃ and C-C stretching vibrations. nih.gov A similar computational approach for this compound would yield a predicted vibrational spectrum, allowing for the assignment of key functional group frequencies, such as the C=O stretch of the aldehyde, the C-O-C stretches of the methoxy group, and the vibrations of the chloromethyl group and the benzene ring.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1700 |

| Aldehyde | C-H Stretch | ~2850, ~2750 |

| Methoxy | C-O-C Asymmetric Stretch | ~1250 |

| Methoxy | C-O-C Symmetric Stretch | ~1030 |

| Chloromethyl | C-Cl Stretch | ~700 |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 |

Note: These are representative values. Actual calculated frequencies would be specific to the full molecular structure and computational method.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a highly effective computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govpan.olsztyn.pl This method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level), calculates the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry. nih.gov

These calculated shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of the GIAO method is often high enough to distinguish between different isomers and conformers. pan.olsztyn.pl For this compound, this method would provide predicted chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental NMR spectra.

Table 3: Example of GIAO-Predicted ¹³C NMR Chemical Shifts

| Carbon Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~190 |

| C-OCH₃ | ~160 |

| C-CHO | ~130 |

| C-CH₂Cl | ~128 |

| Aromatic C-H | ~125 |

| Aromatic C-H | ~112 |

| O-CH₃ | ~56 |

| CH₂Cl | ~45 |

Note: This table is illustrative of the type of data generated by the GIAO method and does not represent experimentally verified data.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. arxiv.orgcnr.it It is widely used to simulate UV-Visible absorption spectra by calculating excitation energies, oscillator strengths (which relate to peak intensities), and the nature of electronic transitions. mdpi.comgrowingscience.com

For a molecule like this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and identify the molecular orbitals involved in the primary electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comgrowingscience.com Analysis of the HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability. researchgate.net Studies on related benzaldehyde derivatives have successfully used TD-DFT to interpret their electronic spectra, demonstrating its reliability. nih.govmdpi.com These calculations can reveal how the interplay of the aldehyde, methoxy, and chloromethyl substituents influences the electronic structure and optical properties of the aromatic system.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloro-4-methoxybenzaldehyde |

| 4-methoxybenzaldehyde |

| 4-hydroxybenzaldehyde |

| 4-hexyloxy-3-methoxybenzaldehyde |

Advanced Characterization and Analytical Methodologies

Chromatographic Techniques for Purity and Identification

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds like 3-(Chloromethyl)-4-methoxybenzaldehyde. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods for the analysis of benzaldehyde (B42025) derivatives.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of various benzaldehyde derivatives and would be a suitable technique for this compound. In this method, a nonpolar stationary phase, typically a C18-bonded silica gel, is used in conjunction with a polar mobile phase.

A potential RP-HPLC method for analyzing this compound could involve a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the chloromethyl and methoxy (B1213986) groups on the benzaldehyde ring will influence its retention time. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. For instance, in the analysis of other benzaldehydes, detection wavelengths are often set around 240 nm to 360 nm. google.comauroraprosci.com The purity of a sample can be determined by integrating the peak area of the main compound and any impurities present in the chromatogram.

For complex mixtures or the separation of closely related isomers, gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve better resolution. Furthermore, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance detection sensitivity, particularly for trace-level analysis in environmental samples. auroraprosci.comresearchgate.net

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like substituted benzaldehydes. researchgate.netacs.org A GC method for this compound would typically involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. researchgate.net The column contains a stationary phase that interacts with the components of the sample, leading to their separation based on boiling points and polarities.

A common detector for the analysis of organic compounds is the Flame Ionization Detector (FID), which offers high sensitivity. researchgate.netnih.gov For unequivocal identification, GC can be coupled with Mass Spectrometry (GC-MS), which provides information about the molecular weight and fragmentation pattern of the compound, allowing for definitive structural confirmation. nih.gov The choice of the stationary phase is critical for achieving good separation. A non-polar or medium-polarity column, such as one coated with a polysiloxane, would likely be effective. researchgate.net

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detector | Application |